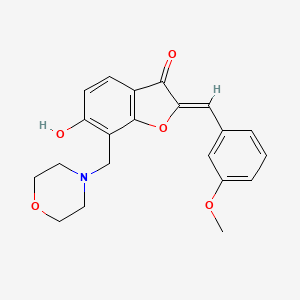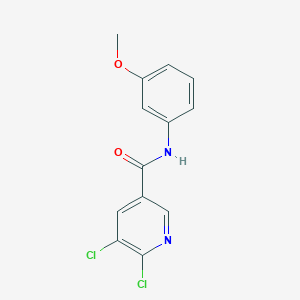
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide, also known as DMPP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DMPP is a pyridine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide modulates the activity of nAChRs by binding to the receptor and stabilizing its open state, leading to the influx of calcium ions and the release of neurotransmitters (Hurst et al., 2005). This compound also inhibits the growth of cancer cells by targeting the mitotic spindle checkpoint, leading to cell cycle arrest and apoptosis (Yang et al., 2016).
Biochemical and Physiological Effects
This compound has been shown to enhance cognitive function and memory retention in animal models (Hurst et al., 2005). In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation (Yang et al., 2016). This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines (Kumar et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for nAChRs and its ability to inhibit the growth of cancer cells. However, this compound has limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for 5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide research, including the development of novel nAChR modulators and anticancer agents, the optimization of this compound's pharmacokinetic properties, and the investigation of its potential applications in other fields, such as inflammation and pain. Additionally, further studies are needed to understand the molecular mechanisms underlying this compound's effects on nAChRs and cancer cells.
Conclusion
In conclusion, this compound is a pyridine derivative that has gained significant interest in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action has been studied extensively. This compound has several advantages for lab experiments, including its high potency and selectivity for nAChRs and its ability to inhibit the growth of cancer cells. However, this compound has limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties. There are several future directions for this compound research, including the development of novel nAChR modulators and anticancer agents, the optimization of this compound's pharmacokinetic properties, and the investigation of its potential applications in other fields.
Synthesemethoden
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide can be synthesized using different methods, including the reaction of 5,6-dichloropyridine-3-carboxylic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (Xu et al., 2011). Another method involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with 3-methoxyaniline in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand, such as triphenylphosphine (PPh3) (Zhang et al., 2012).
Wissenschaftliche Forschungsanwendungen
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs) and enhance cognitive function (Hurst et al., 2005). In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the mitotic spindle checkpoint (Yang et al., 2016). In drug discovery, this compound has been used as a lead compound to develop novel nAChR modulators and anticancer agents (Kumar et al., 2019).
Eigenschaften
IUPAC Name |
5,6-dichloro-N-(3-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-19-10-4-2-3-9(6-10)17-13(18)8-5-11(14)12(15)16-7-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIRQGQMVVZLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-4-{[3-(3-fluorophenyl)isothiazol-5-yl]carbonyl}piperazine](/img/structure/B2649309.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649310.png)
![1-[4-(Dimethylsulfamoylamino)phenyl]-3-methoxypyrrolidine](/img/structure/B2649311.png)
![2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide](/img/structure/B2649312.png)
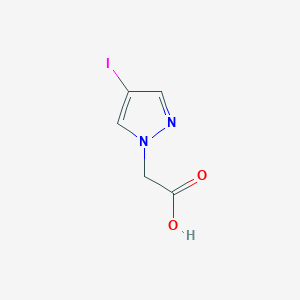

![1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2649317.png)
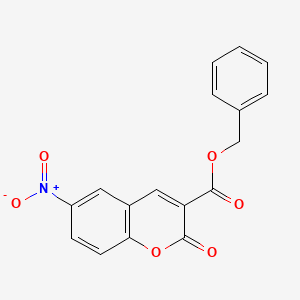
![N-[2-(benzylsulfamoyl)ethyl]benzamide](/img/structure/B2649321.png)

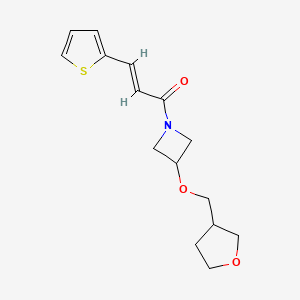
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2649327.png)
![4-[[Cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide](/img/structure/B2649329.png)
